7-Methylbenzo[d]isoxazol-3-ol
Overview
Description
7-Methylbenzo[d]isoxazol-3-ol is a unique chemical with the empirical formula C8H7NO2 and a molecular weight of 149.15 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 7-Methylbenzo[d]isoxazol-3-ol is represented by the SMILES stringCc1cccc2c(O)noc12
. The InChI key for this compound is JUNCQBPTXAQOSA-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
7-Methylbenzo[d]isoxazol-3-ol has an empirical formula of C8H7NO2 and a molecular weight of 149.15 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Structural Analysis and Theoretical Studies
A study focused on methyl 4-hydroxybenzoate, also known as methyl paraben, which shares structural similarities with 7-Methylbenzo[d]isoxazol-3-ol. This research involved single crystal X-ray structure determination, Hirshfeld surface analysis for understanding intermolecular interactions, and computational calculations to correlate with experimental data. The findings provided insights into the molecular determinants underlying the pharmaceutical activity of the molecule, highlighting its utility in the cosmetics, drug, and food industries as an antimicrobial agent (Sharfalddin et al., 2020).
Catalysis and Synthesis
In the realm of synthetic chemistry, isoxazoles and their derivatives, including compounds similar to 7-Methylbenzo[d]isoxazol-3-ol, have been employed as intermediates in catalytic processes. For instance, gold-catalyzed [4 + 1]-annulation reactions involving isoxazoles have been developed to construct pyrrole cores, showcasing the versatility of these compounds in facilitating complex chemical transformations (Kardile et al., 2018).
Bioactivity and Medicinal Chemistry
Isoxazole derivatives have been examined for their potential as DNA methyltransferase 1 inhibitors, with certain analogues demonstrating significant in vitro potency and antiproliferative effects against human colon carcinoma cells. This suggests their applicability in developing new therapeutics for diseases such as cancer (Castellano et al., 2010).
Corrosion Inhibition
Research on isoxazole derivatives has also extended to materials science, where such compounds have been evaluated as corrosion inhibitors for metals in acidic environments. Studies have demonstrated their efficiency in protecting metals from corrosion, thereby underscoring their importance in industrial applications (Aslam et al., 2020).
Safety And Hazards
Future Directions
properties
IUPAC Name |
7-methyl-1,2-benzoxazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-5-3-2-4-6-7(5)11-9-8(6)10/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNCQBPTXAQOSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381947 | |
Record name | 7-methylbenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylbenzo[d]isoxazol-3-ol | |
CAS RN |
36238-83-2 | |
Record name | 7-methylbenzo[d]isoxazol-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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